

# Protocol for N-functionalization of **cis-7-Azabicyclo[3.3.0]octane**

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## Compound of Interest

Compound Name: **cis-7-Azabicyclo[3.3.0]octane**

Cat. No.: **B073980**

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Application Note: The functionalization of the nitrogen atom in the **cis-7-Azabicyclo[3.3.0]octane** (also known as cis-pyrrolizidine or (3aR,6aS)-rel-Octahydrocyclopenta[c]pyrrole) scaffold is a critical step in the synthesis of a wide range of biologically active compounds and pharmaceutical intermediates. This bicyclic framework offers a rigid structure that is valuable in drug design for locking in specific conformations. This document provides detailed protocols for the N-alkylation, N-arylation, and N-acylation of **cis-7-Azabicyclo[3.3.0]octane**, enabling researchers to generate a diverse library of derivatives for screening and development.

## Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-functionalization of **cis-7-Azabicyclo[3.3.0]octane** based on analogous reactions with similar bicyclic amines.

Table 1: Summary of N-Alkylation Conditions

Alkylation Agent	Reaction Type	Solvent	Base	Reducing Agent	Temperature (°C)	Typical Yield (%)
Benzyl bromide	Direct Alkylation	Acetonitrile	K <sub>2</sub> CO <sub>3</sub>	-	80	85-95
Benzaldehyde	Reductive Amination	Methanol	Acetic Acid	NaBH <sub>3</sub> CN	Reflux	70-85[1][2]
Propargyl bromide	Direct Alkylation	DMF	K <sub>2</sub> CO <sub>3</sub>	-	25	80-90

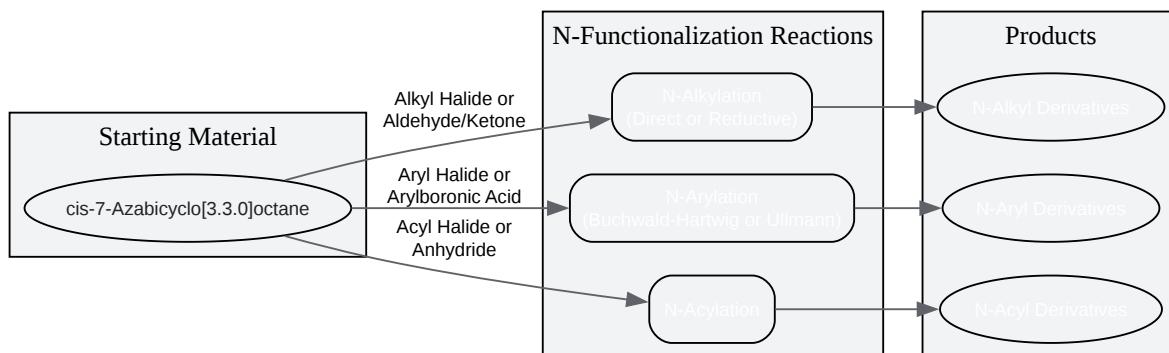
Table 2: Summary of N-Arylation Conditions

Arylating Agent	Catalyst	Ligand	Base	Solvent	Temperature (°C)	Typical Yield (%)
Bromobenzene	Pd <sub>2</sub> (dba) <sub>3</sub>	rac-BINAP	NaOtBu	Toluene	100	60-75
Phenylboronic acid	Cu(OAc) <sub>2</sub>	-	Pyridine	Dichloromethane	25	50-70

Table 3: Summary of N-Acylation Conditions

Acylating Agent	Solvent	Base	Temperature (°C)	Typical Yield (%)
Acetyl chloride	Dichloromethane	Triethylamine	0 to 25	90-98
Acetic anhydride	Dichloromethane	Pyridine	25	90-98

## Mandatory Visualization



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Caption: General workflow for the N-functionalization of **cis-7-Azabicyclo[3.3.0]octane**.

## Experimental Protocols

### Protocol 1: N-Alkylation via Reductive Amination (N-Benzylation)

This protocol is adapted from the reductive amination of a related 2-azabicyclo[3.3.0]octane system.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- **cis-7-Azabicyclo[3.3.0]octane** (1.0 eq)
- Benzaldehyde (1.2 eq)
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (1.5 eq)
- Glacial acetic acid (2.0 eq)
- Methanol (anhydrous)
- Dichloromethane

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser

**Procedure:**

- To a solution of **cis-7-Azabicyclo[3.3.0]octane** (1.0 eq) in anhydrous methanol, add benzaldehyde (1.2 eq) and glacial acetic acid (2.0 eq).
- Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
- Cool the mixture to 0 °C in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
- Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
- Dilute the residue with dichloromethane and wash with saturated aqueous  $\text{NaHCO}_3$  solution, followed by brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired **N-benzyl-cis-7-azabicyclo[3.3.0]octane**.



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Caption: Workflow for N-alkylation via reductive amination.

## Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol is based on a procedure for the N-arylation of a related diazabicyclo[3.3.0]octane.

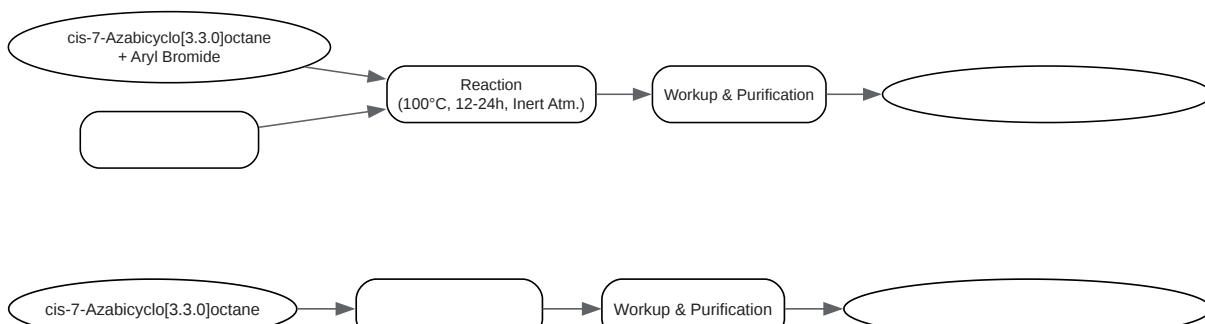
Materials:

- **cis-7-Azabicyclo[3.3.0]octane** (1.2 eq)
- Aryl bromide (1.0 eq)
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ ) (2 mol%)
- rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (4 mol%)
- Sodium tert-butoxide ( $\text{NaOtBu}$ ) (1.4 eq)
- Toluene (anhydrous and degassed)
- Schlenk tube or similar reaction vessel for inert atmosphere
- Argon or Nitrogen source

Procedure:

- To a Schlenk tube, add  $\text{Pd}_2(\text{dba})_3$  (2 mol%), rac-BINAP (4 mol%), and sodium tert-butoxide (1.4 eq) under an inert atmosphere.
- Add the aryl bromide (1.0 eq) and **cis-7-Azabicyclo[3.3.0]octane** (1.2 eq).
- Add anhydrous, degassed toluene via syringe.

- Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-**cis-7-azabicyclo[3.3.0]octane**.



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## References

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